molecular formula C18H14O4 B3159897 4-Phenylethynylphthalic dimethyl ester CAS No. 865354-04-7

4-Phenylethynylphthalic dimethyl ester

Cat. No.: B3159897
CAS No.: 865354-04-7
M. Wt: 294.3 g/mol
InChI Key: UIQDAPDTHCOARC-UHFFFAOYSA-N
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Description

4-Phenylethynylphthalic dimethyl ester: is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.301 g/mol It is a derivative of phthalic acid, featuring a phenylethynyl group attached to the phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylethynylphthalic dimethyl ester typically involves the reaction of phthalic anhydride with phenylacetylene under Sonogashira coupling conditions. The reaction is catalyzed by palladium complexes, such as Pd(PPh3)2Cl2, in the presence of a copper co-catalyst like CuI. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylethynylphthalic dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylethynyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of phthalic alcohol derivatives.

    Substitution: Formation of substituted phenylethynylphthalic esters.

Scientific Research Applications

Chemistry: 4-Phenylethynylphthalic dimethyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polyimides and other high-performance polymers .

Biology and Medicine: While specific biological applications are limited, derivatives of phthalic acid, including this compound, are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of high-temperature resistant materials, such as polyimides, which are essential in aerospace and electronics applications .

Mechanism of Action

The mechanism of action of 4-Phenylethynylphthalic dimethyl ester primarily involves its reactivity as an ester and the presence of the phenylethynyl group. The ester groups can undergo hydrolysis to form carboxylic acids, while the phenylethynyl group can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    4-Phenylethynylphthalic anhydride: Similar structure but with an anhydride group instead of ester groups.

    Dimethyl phthalate: Lacks the phenylethynyl group, making it less reactive in certain coupling reactions.

    Phenylacetylene: A simpler compound used in the synthesis of 4-Phenylethynylphthalic dimethyl ester.

Uniqueness: this compound is unique due to the presence of both ester and phenylethynyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of high-performance materials and polymers .

Properties

IUPAC Name

dimethyl 4-(2-phenylethynyl)benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)15-11-10-14(12-16(15)18(20)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQDAPDTHCOARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334082
Record name Dimethyl 4-(phenylethynyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865354-04-7
Record name Dimethyl 4-(phenylethynyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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